

Application Notes and Protocols: Employing R18 Peptide in Non-human Primate Stroke Models

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Compound of Interest

Compound Name:	R18 peptide
CAS No.:	211364-78-2
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These application notes provide a detailed overview and experimental protocols for the use of the poly-arginine peptide R18 as a neuroprotective agent in a non-human primate model of ischemic stroke. The information is intended for researchers, scientists, and drug development professionals working in the field of stroke therapeutics.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide. While reperfusion therapies like thrombolysis and mechanical thrombectomy are standard care, the therapeutic window is narrow, and many patients are ineligible. Neuroprotective agents that can preserve brain tissue at risk of infarction are therefore of great interest. The poly-arginine peptide R18 is a cationic arginine-rich peptide (CARP) that has demonstrated significant neuroprotective effects in various rodent models of stroke.[1][2] To bridge the translational gap between rodent studies and human clinical trials, testing promising neuroprotective candidates in non-human primate (NHP) models is a critical step, as recommended by the Stroke Therapy Academic Industry Roundtable (STAIR).[3] NHPs share greater genetic, anatomical, and

physiological similarities with humans, making them a more predictive model for the efficacy of stroke therapies.[4]

This document details the protocol and outcomes of a study that successfully employed the **R18 peptide** in a cynomolgus macaque model of transient middle cerebral artery occlusion (MCAO), demonstrating its potential to reduce brain injury and improve functional outcomes.[1][5][6]

Experimental Protocols

The following protocols are based on the methodologies described by Meloni et al. (2019).[1] All procedures involving animals should be conducted in accordance with the guidelines established by the relevant institutional and national animal care and use committees.[1]

1. Non-Human Primate Model

- Species: Healthy, male, captive-bred cynomolgus macaques (*Macaca fascicularis*).[1]
- Housing: Animals should be pair-housed in home cages under controlled environmental conditions with a 12-hour light/dark cycle.[1]
- Diet: Standard monkey chow supplemented with dietary enrichment such as nuts, fresh fruit, and vegetables, with water available ad libitum.[1]

2. Middle Cerebral Artery Occlusion (MCAO) Procedure

A transient MCAO model is induced to mimic ischemic stroke.

- Surgical Approach: A right pterional craniotomy is performed to expose the middle cerebral artery (MCA).[1]
- Vessel Occlusion: The MCAO is induced distal to the orbitofrontal branch of the MCA using a 5-mm titanium aneurysm clip.[1]
- Occlusion Duration: The clip is left in place for 90 minutes to induce ischemia.[1]
- Reperfusion: After 90 minutes, the aneurysm clip is removed to allow for reperfusion of the MCA territory.

3. R18 Peptide Administration

- Peptide: R18 (poly-arginine-18).[1]
- Dosage: 1000 nmol/kg.[1] This dose was selected based on previous dose-response studies in rodent models.[1]
- Route of Administration: Intravenous (IV) infusion via the saphenous vein.[1]
- Timing: The infusion is administered 60 minutes after the onset of MCAO (i.e., 30 minutes before reperfusion).[1]
- Infusion Parameters: The peptide is infused at a volume of 1 mL/kg over 10 minutes.[1]
- Control Group: A saline vehicle is administered to the control group using the same protocol. [1]

4. Post-Operative Care and Monitoring

- Animals should be closely monitored until fully recovered from anesthesia.
- Post-operative analgesia should be provided as required.
- Daily monitoring of body weight and general health is essential.

5. Neurological Assessment

- Scoring System: The Nonhuman Primate Stroke Scale (NHPSS) is used to assess neurological deficits. This scale is designed to replicate clinical scoring systems like the NIH Stroke Scale.[1][3]
- Assessment Timepoints: Neurological assessments are performed at baseline (pre-MCAO) and at regular intervals post-MCAO (e.g., 24 hours, 7, 14, 21, and 28 days).[1]

6. Magnetic Resonance Imaging (MRI)

- Imaging Timepoints: MRI of the brain is performed at 15 minutes, 24 hours, and 28 days post-MCAO.[1]

- MRI Sequences:
 - Perfusion-Weighted Imaging (PWI): Performed 15 minutes after MCAO to determine the tissue at risk of infarction.[1]
 - Diffusion-Weighted Imaging (DWI): Performed at 24 hours to assess the initial infarct lesion volume.[1]
 - T2-Weighted Imaging (T2WI): Performed at 24 hours and 28 days to measure the infarct lesion volume.[1]

Quantitative Data

The following tables summarize the quantitative data from the study by Meloni et al. (2019).[1]

Table 1: Infarct Lesion Volume

Time Point	Imaging Modality	Saline-Treated (mm ³)	R18-Treated (mm ³)	% Reduction with R18	p-value
24 hours	DWI	1145 ± 158	403 ± 134	65.2%	0.0003
28 days	T2WI	1009 ± 145	306 ± 107	69.7%	< 0.0001

Data are presented as mean ± SEM. Infarct volume was normalized to the perfusion deficit (tissue at risk) measured at 15 minutes post-MCAO.[1]

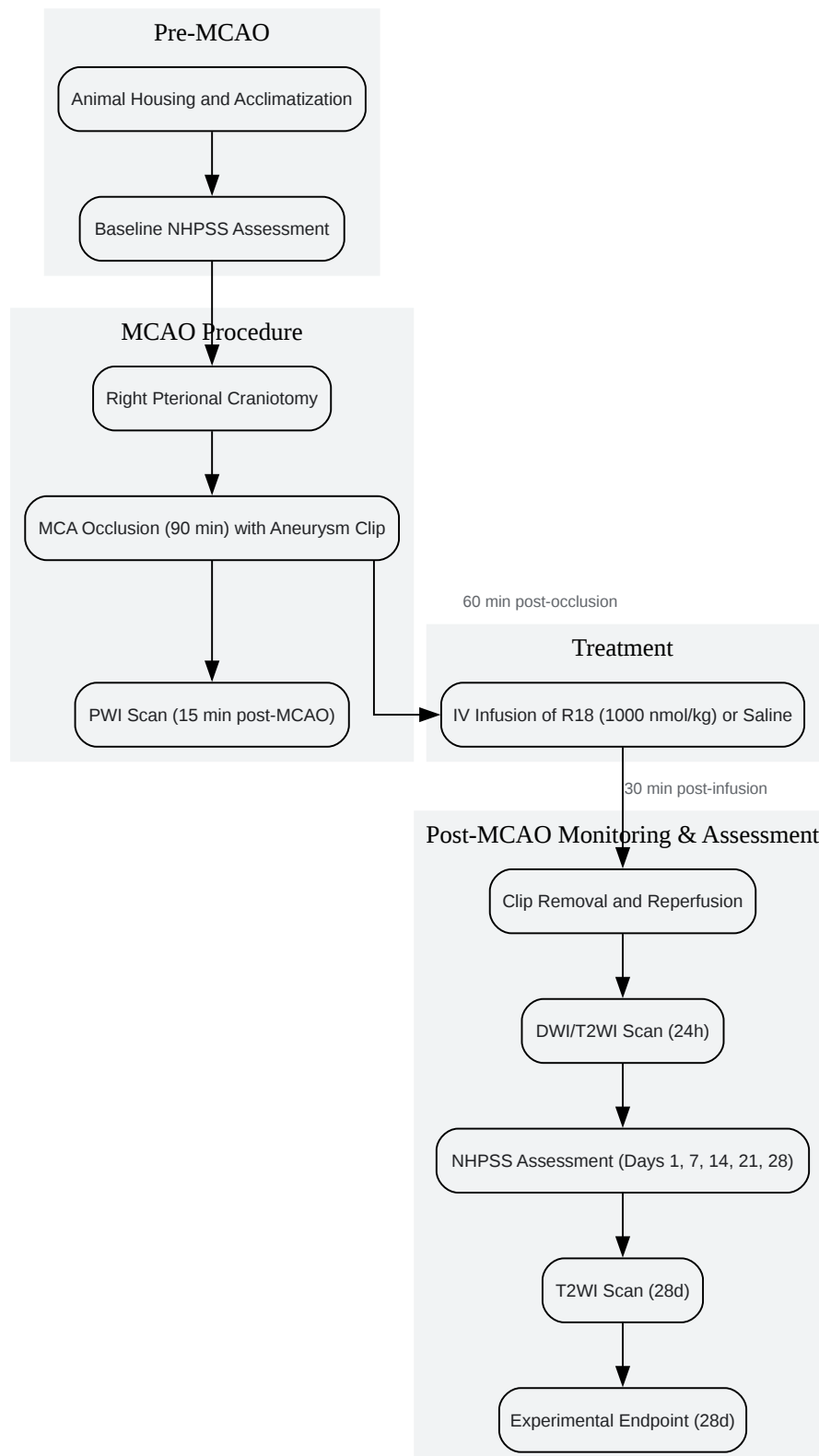
Table 2: Neurological Outcome (NHPSS Scores)

Time Point	Saline-Treated (Score)	R18-Treated (Score)
Pre-MCAO	0	0
Day 1	6.8 ± 0.5	4.3 ± 0.6
Day 7	5.3 ± 0.6	3.0 ± 0.5
Day 14	4.5 ± 0.6	2.3 ± 0.4
Day 21	3.8 ± 0.6	1.8 ± 0.4
Day 28	3.3 ± 0.6	1.5 ± 0.3

Data are presented as mean ± SEM. Lower scores indicate better neurological function.[\[1\]](#)

Visualizations

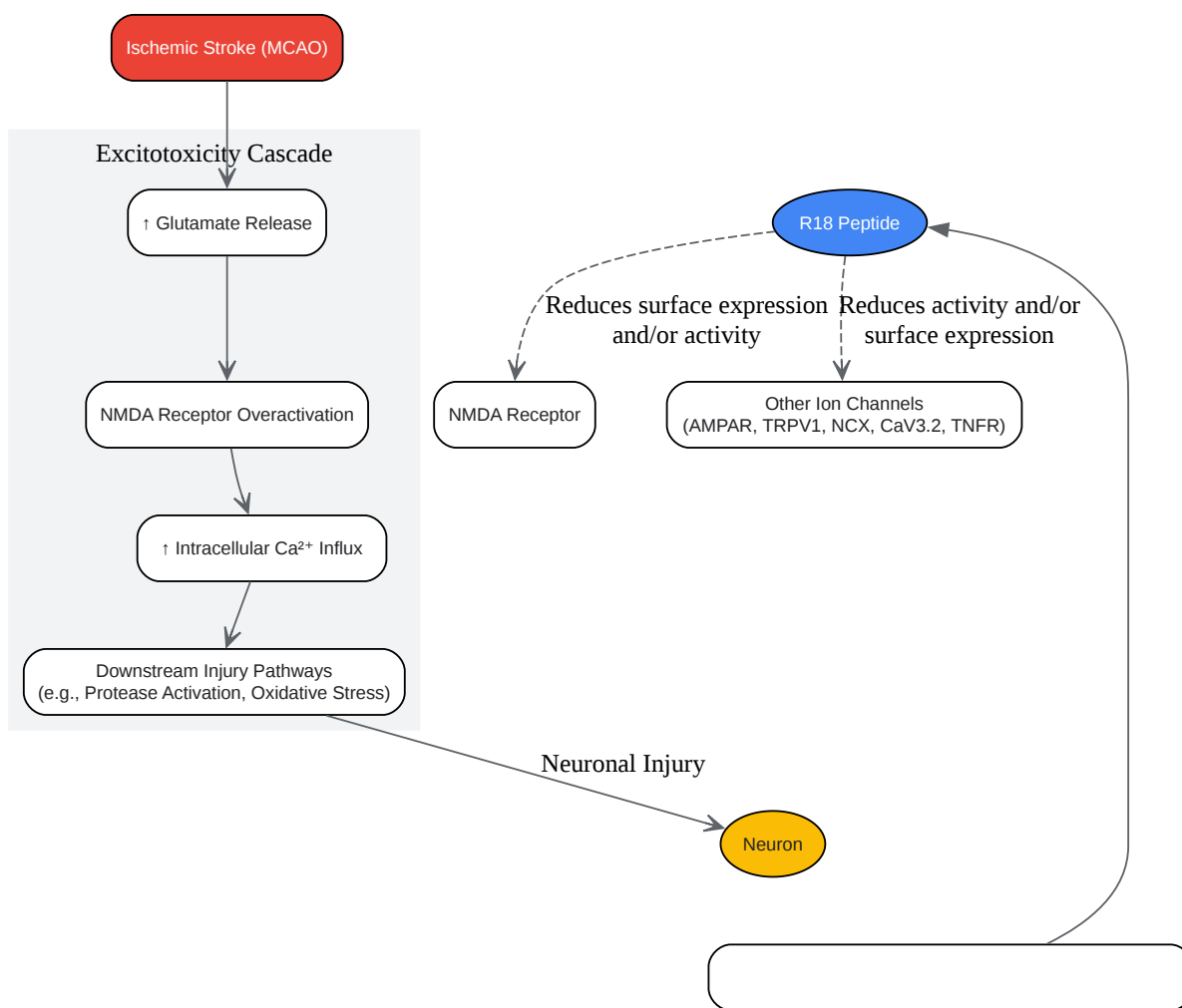
Experimental Workflow



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Caption: Experimental workflow for **R18 peptide** administration in a non-human primate MCAO model.

Proposed Neuroprotective Mechanism of R18



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Caption: Multimodal neuroprotective mechanism of the **R18 peptide** in ischemic stroke.

Application Notes and Discussion

The administration of **R18 peptide** at a dose of 1000 nmol/kg, 60 minutes after the onset of MCAO, resulted in a substantial and statistically significant reduction in infarct lesion volume at both 24 hours and 28 days post-stroke in cynomolgus macaques.^{[1][6][7]} The observed reduction of up to 69.7% in infarct volume is a robust effect that underscores the potent neuroprotective capacity of R18.^{[1][6][7]}

Crucially, this reduction in brain injury translated into improved functional outcomes, as evidenced by lower (better) scores on the NHPSS.^{[1][6][7]} The R18-treated animals displayed consistently reduced functional deficits throughout the 28-day observation period.^[1] The maintenance of the neuroprotective effect at 28 days suggests that R18 provides lasting protection and is not merely delaying neuronal death.^{[1][8]}

The proposed mechanism of action for R18 and other cationic arginine-rich peptides is multimodal.^[1] It is believed to involve the modulation of several ion channels and receptors that are key players in the excitotoxic cascade following an ischemic event.^[1] This includes reducing the neuronal surface expression or activity of the NMDA receptor subunit NR2B9c, as well as other channels like AMPA receptors, TRPV1, and the sodium-calcium exchanger (NCX).^[1] By mitigating excessive intracellular calcium influx, R18 helps to prevent the downstream pathways of neuronal injury.^[1]

This study provides strong preclinical evidence supporting the clinical development of R18 as a neuroprotective therapeutic for acute ischemic stroke.^{[1][5]} The timing of administration (60 minutes post-occlusion) is clinically relevant, mimicking a scenario where treatment could be initiated upon a patient's arrival at a stroke center.^[1] Given its efficacy when administered prior to reperfusion, R18 has the potential to extend the therapeutic time window for thrombolysis and endovascular thrombectomy.^[1] Researchers planning to use R18 in similar models should consider this established protocol as a robust starting point for further investigation into dose-response relationships, therapeutic windows, and combination therapies.

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